
(10-Phenylanthracen-9-yl)boronic acid
概要
説明
(10-Phenylanthracen-9-yl)boronic acid is an organic compound with the chemical formula C20H15BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a phenyl group at the 10th position and a boronic acid group at the 9th position of the anthracene ring. This compound is typically a solid, appearing as a yellow or orange-yellow crystalline substance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-yl)boronic acid generally involves the following steps :
Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.
Formation of Aryl Lithium Intermediate: The bromine atom on the anthracene ring is removed using a strong base, such as n-butyllithium, to form the corresponding aryl lithium intermediate.
Boronic Acid Formation: The aryl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
化学反応の分析
Types of Reactions
(10-Phenylanthracen-9-yl)boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: This is a common reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The phenyl and anthracene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
科学的研究の応用
Pharmaceutical Development
(10-Phenylanthracen-9-yl)boronic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Boronic acids are known for their ability to interact with biological molecules, making them useful in drug design. For instance, they can act as proteasome inhibitors, which are crucial in treating diseases like multiple myeloma . The compound's boron atom allows it to form reversible covalent bonds with diols, a property exploited in the development of targeted therapies.
Organic Electronics
The compound has applications in the field of organic light-emitting diodes (OLEDs). Its structural properties contribute to the efficiency and stability of OLED materials. Boronic acids are often used to modify the electronic properties of organic semiconductors, enhancing their performance in devices .
Chemical Sensors
This compound can be utilized in the development of sensors for carbohydrates. The ability of boronic acids to form complexes with sugars makes them suitable for creating selective sensors that can detect glucose and other saccharides with high specificity . This application is particularly relevant in diabetes management and food safety testing.
Case Studies
作用機序
The mechanism of action of (10-Phenylanthracen-9-yl)boronic acid primarily involves its role as a reagent in organic synthesis. In Suzuki coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, facilitating the construction of complex organic molecules . The phenyl and anthracene rings provide a stable framework that can participate in various chemical transformations, enhancing the compound’s utility in synthetic chemistry .
類似化合物との比較
Similar Compounds
10-Bromoanthracene-9-boronic acid: Similar structure but with a bromine atom instead of a phenyl group.
9-Phenylanthracene-10-boronic acid: Similar structure with the boronic acid group at the 10th position.
Uniqueness
(10-Phenylanthracen-9-yl)boronic acid is unique due to its specific substitution pattern, which combines the electronic properties of the phenyl group with the reactivity of the boronic acid group. This combination makes it particularly useful in Suzuki coupling reactions and the synthesis of conjugated organic materials .
生物活性
(10-Phenylanthracen-9-yl)boronic acid, with the chemical formula C20H15BO2, is a boronic acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by relevant studies and data.
Overview of Boronic Acids
Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, particularly through interactions with hydroxyl groups in serine and threonine residues. This property makes them valuable in drug design, particularly as inhibitors of proteases and kinases, which are critical in various biochemical pathways.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In one study, boronic compounds were tested against prostate cancer cells, showing a marked decrease in cell viability at concentrations of 5 µM—down to 33% viability for treated cancer cells compared to 71% for healthy cells . This differential toxicity suggests a potential therapeutic window for targeting cancerous tissues while sparing normal cells.
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions. The inhibition of these enzymes may lead to altered metabolism of co-administered drugs, necessitating careful consideration in therapeutic applications.
The exact mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Bond Formation : The compound can form covalent bonds with specific amino acid residues in proteins, leading to conformational changes that affect enzymatic activity.
- DNA Intercalation : Its structural characteristics may allow it to intercalate into DNA, potentially disrupting cellular processes and inducing cytotoxic effects.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines while maintaining the viability of healthy cells. This selective toxicity highlights its potential as a chemotherapeutic agent.
Case Study 2: Drug Interaction Potential
A pharmacokinetic study indicated that co-administration of this compound with standard chemotherapy agents affected the metabolism rates of these drugs due to enzyme inhibition. This finding underscores the importance of understanding drug-drug interactions when considering this compound for therapeutic use.
特性
IUPAC Name |
(10-phenylanthracen-9-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPPWNSMAZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623823 | |
Record name | (10-Phenylanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-75-2 | |
Record name | (10-Phenylanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10-phenylanthracen-9-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。